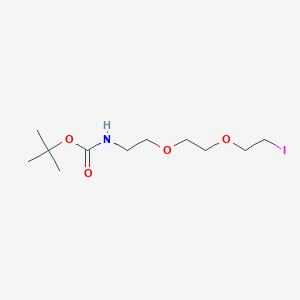

tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate

Description

tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate is a synthetic organic compound featuring a tert-butyl carbamate group linked to a triethylene glycol-like chain terminated with an iodoethoxy moiety. Its molecular formula is C₁₃H₂₄INO₅, and its structure includes a reactive iodine atom, making it valuable in cross-coupling reactions, radiolabeling, and as an intermediate in pharmaceutical synthesis. The iodine substituent enhances its utility as a leaving group in nucleophilic substitutions or as a handle for bioconjugation .

Properties

IUPAC Name |

tert-butyl N-[2-[2-(2-iodoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22INO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJHSBOQFJGFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of the Ethylene Glycol Chain

This method constructs the triethylene glycol backbone iteratively, introducing functional groups at each stage. A representative protocol involves:

-

Boc Protection of 2,2’-(Ethylenedioxy)bis(ethylamine) :

Reacting 2,2’-(ethylenedioxy)bis(ethylamine) with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) selectively protects one amine group, yielding tert-butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate. -

Iodination via Nucleophilic Substitution :

The terminal hydroxyl group of a hydroxyethyl intermediate is converted to iodide using triphenylphosphine (PPh₃) and iodine (I₂) in a Mitsunobu-like reaction or via tosylation followed by sodium iodide (NaI) displacement.

Key Reaction Conditions :

Direct Functionalization of Preformed Polyethylene Glycol Derivatives

Commercial polyethylene glycol (PEG) derivatives simplify synthesis by providing pre-built chains. For example:

-

Starting Material : tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 139115-92-7).

-

Iodination : Treating the hydroxyl-terminated analog with iodine and imidazole in the presence of a mild base, such as potassium carbonate (K₂CO₃), in acetonitrile.

Advantages :

Detailed Synthesis Protocols

Step 1: Synthesis of tert-Butyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate

-

Reactants :

-

2,2’-(Ethylenedioxy)bis(ethylamine) (54.8 mmol).

-

Boc anhydride (10.97 mmol).

-

-

Conditions :

Step 2: Iodination of Terminal Hydroxyl Group

-

Reactants :

-

Hydroxy intermediate (12.1 mmol).

-

PPh₃ (1.2 eq), I₂ (1.5 eq).

-

-

Conditions :

Optimization and Critical Parameters

Solvent Selection

Temperature and Reaction Time

Purification Techniques

-

Flash Chromatography : Essential for removing unreacted iodine and phosphine oxides.

-

Recrystallization : Yields high-purity product when using hexane:EtOAc mixtures.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The iodine atom in tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate makes it highly reactive in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Deprotection: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiols, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the tert-butyl carbamate protecting group.

Major Products Formed:

Nucleophilic Substitution: The major products are the substituted derivatives where the iodine atom is replaced by the nucleophile.

Deprotection: The major product is the free amine derivative.

Scientific Research Applications

Drug Development

tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate serves as a useful building block in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a linker in the development of targeted drug delivery systems and prodrugs.

Case Study : In a study focused on targeted protein degradation, researchers utilized this compound as a linker to connect small molecules to proteins, facilitating the selective degradation of specific targets within cells. This approach is significant for modulating the activity of epigenetic proteins, which are implicated in various diseases, including cancer .

Bioconjugation

The compound is employed in bioconjugation techniques, where it functions as a spacer or linker between biomolecules. This application is crucial for creating bioconjugates that can enhance the specificity and efficacy of therapeutic agents.

Data Table: Bioconjugation Applications

| Application Type | Description |

|---|---|

| Fluorescent Labeling | Used to link fluorescent tags to proteins for imaging studies. |

| Drug Delivery Systems | Facilitates the attachment of drugs to carrier molecules, improving bioavailability. |

| Antibody-Drug Conjugates | Serves as a linker in the synthesis of ADCs, enhancing targeting capabilities. |

Synthesis of Functional Materials

This compound is also relevant in materials science, particularly in the synthesis of functional polymers and nanomaterials.

Case Study : Researchers have explored its use in creating amphiphilic copolymers that can encapsulate DNA and siRNA for gene delivery applications. The ability of these polymers to form micelles makes them suitable candidates for delivering nucleic acids into cells efficiently .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate primarily involves its role as a linker and a protecting groupThe tert-butyl carbamate group protects the amine functionality during synthetic transformations and can be removed under mild acidic conditions to reveal the free amine .

Comparison with Similar Compounds

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (C₁₃H₂₈N₂O₅)

- Key Difference: Substitution of iodine with an amino (-NH₂) group.

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation), contrasting with the iodine’s role in electrophilic substitutions.

- Applications : Used in peptide synthesis and as a PEGylated linker in drug delivery systems .

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (C₉H₂₀N₂O₃)

- Key Difference : Hydroxyl (-OH) group instead of iodine.

- Physicochemical Properties : Higher hydrophilicity (LogP = 0.61 vs. ~2.5 for the iodo analog) and lower molecular weight (204.27 g/mol vs. 425.25 g/mol).

- Applications : Used in hydrophilic spacer designs and solubility enhancement in drug candidates .

tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate (C₁₂H₂₁NO₄)

- Key Difference : Propargyl (-C≡CH) group replaces iodine.

- Reactivity : Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

- Applications : Bioconjugation and polymer functionalization .

Comparative Data Table

Iodo-Specific Advantages

Limitations

- Iodo derivatives exhibit lower stability under light or heat compared to amino or hydroxy analogs, requiring careful storage .

- Higher molecular weight and hydrophobicity may limit solubility in aqueous systems compared to hydroxy-substituted derivatives .

Biological Activity

tert-Butyl (2-(2-(2-iodoethoxy)ethyl)carbamate), also known by its CAS number 629626-40-0, is a compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development, particularly as a PROTAC (Proteolysis Targeting Chimera) linker. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C9H18INO3

- Molecular Weight : 315.15 g/mol

- Density : Not specified

- Boiling Point : Not specified

- Flash Point : Not specified

The compound functions primarily as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The structure allows for selective binding to E3 ubiquitin ligases and target proteins, facilitating the targeted degradation of pathogenic proteins implicated in various diseases, including cancer and neurodegenerative disorders.

Biological Activity

Research indicates that tert-butyl carbamates can exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that PROTACs utilizing this compound can effectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models.

- Cell Permeability : The structural composition of the linker influences cell membrane permeability, which is crucial for the efficacy of PROTACs in vivo .

Table 1: Summary of Biological Activities

Case Study: PROTAC Development

In a study published by An et al., the authors explored the design of small-molecule PROTACs incorporating tert-butyl (2-(2-(2-iodoethoxy)ethyl)carbamate) as a linker. The study demonstrated that these compounds could selectively degrade target proteins associated with cancer progression, showcasing their potential as therapeutic agents .

Safety and Handling

While tert-butyl (2-(2-(2-iodoethoxy)ethyl)carbamate) is utilized in research and development, it is essential to handle it with care due to its classification under hazardous materials. Precautionary measures should be taken to avoid exposure, and it should be stored under appropriate conditions (typically at 2-8°C away from light).

Q & A

Q. How can the synthesis of tert-butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate be optimized for high yield and purity?

- Methodological Answer : The compound is typically synthesized via substitution reactions using tert-butyl carbamate precursors with ethylene glycol derivatives. For example, iodination of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH) using iodine and triphenylphosphine in anhydrous THF under nitrogen can introduce the iodoethoxy group . Post-synthesis purification via silica column chromatography (e.g., 99:1 DCM:MeOH) or reverse-phase HPLC (5–95% MeOH in H₂O gradient) is critical to isolate the product with >95% purity. LCMS (m/z 1011 [M+H]⁺) and HRMS-ESI are recommended for structural validation .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- LCMS/HRMS : Confirm molecular weight and isotopic patterns (e.g., observed m/z 378.0894 vs. calculated 378.0887 for intermediates) .

- HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity .

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves ethylene glycol chain protons (δ 3.4–3.8 ppm) and tert-butyl groups (δ 1.4 ppm) .

Q. How should lab-scale storage conditions be designed to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous DMF or DCM to prevent hydrolysis of the carbamate or iodoethoxy groups. Avoid exposure to light or moisture, as the iodoethoxy group is prone to decomposition under acidic/basic conditions .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC (PROteolysis-Targeting Chimera) design for targeted protein degradation?

- Methodological Answer : The ethylene glycol chain and iodoethoxy group enable conjugation to E3 ligase ligands or target protein binders. For example:

- Deprotection : Remove the Boc group using 4N HCl in ethyl acetate .

- Coupling : React the free amine with activated esters (e.g., HATU/DIEA in DMF) to link payloads like lenalidomide or thalidomide derivatives .

- Validation : Monitor conjugation efficiency via LCMS shifts (e.g., Δm/z +440 for PEGylated intermediates) .

Q. What strategies mitigate side reactions during functionalization of the iodoethoxy group?

- Methodological Answer :

- Solvent Choice : Use anhydrous DMF or THF to minimize nucleophilic substitution by water .

- Catalysis : Employ NaH as a base for alkylation reactions to avoid competing elimination pathways .

- Temperature Control : Conduct reactions at 0–25°C to suppress thermal decomposition of the iodoethoxy moiety .

Q. How can this compound serve as a fluorescent probe linker in receptor-binding studies?

- Methodological Answer : The iodoethoxy group allows site-specific conjugation to fluorophores (e.g., dansyl chloride or FITC) via nucleophilic substitution. For example:

- Step 1 : Deprotect Boc under acidic conditions (TFA/DCM) to expose the primary amine.

- Step 2 : React with succinimidyl ester-activated fluorophores in PBS buffer (pH 7.4) .

- Validation : Fluorescence polarization assays confirm ligand-receptor binding (e.g., 5-HT3 receptor studies with granisetron derivatives) .

Data Contradictions and Resolutions

Q. Discrepancies in reported synthesis yields (e.g., 65% vs. 95%): How to reconcile?

- Analysis : Yield variations arise from differences in reaction scales (mg vs. mmol), purification methods (HPLC vs. TLC), and iodine source purity. For reproducibility:

- Use freshly distilled THF and high-purity triphenylphosphine .

- Optimize stoichiometry (1.05–1.50 eq of iodo reagent) to balance reactivity and side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.